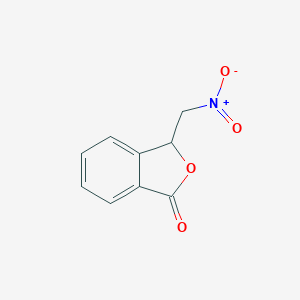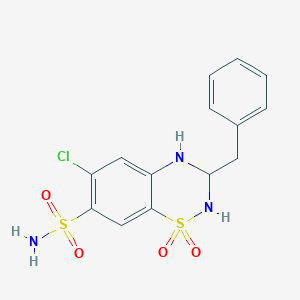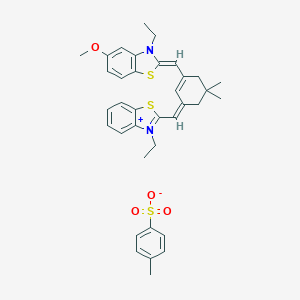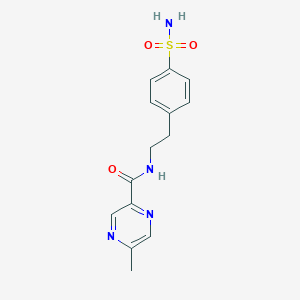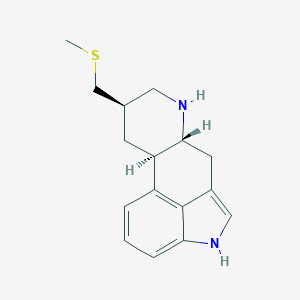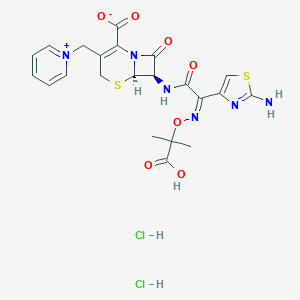
头孢他啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used to treat severe bacterial infections such as pneumonia, urinary tract infections, skin infections, and meningitis .
科学研究应用
Ceftazidime dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use it to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical trials to evaluate its efficacy against multidrug-resistant bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of various antibiotic formulations .
作用机制
Target of Action
Ceftazidime dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .
Mode of Action
Ceftazidime, a third-generation cephalosporin, exhibits its bactericidal effect primarily through the direct inhibition of specific PBPs in susceptible bacteria . As a β-lactam antibiotic, it inhibits these essential PBPs, leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by ceftazidime is the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Pharmacokinetics
Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours . Both drugs are primarily eliminated through renal clearance, and dose adjustment is required in patients with moderate and severe renal impairment . The drugs are suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) .
Result of Action
The result of ceftazidime’s action is the death of the bacterial cell due to the loss of cell wall integrity . It has broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of ceftazidime. When combined with avibactam, a non-β-lactam β-lactamase inhibitor, ceftazidime can effectively treat infections caused by β-lactamase-producing bacteria .
生化分析
Biochemical Properties
Ceftazidime dihydrochloride is bactericidal through inhibition of enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Cellular Effects
Ceftazidime dihydrochloride has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . Ceftazidime dihydrochloride can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation .
Molecular Mechanism
Ceftazidime dihydrochloride exerts its effects at the molecular level primarily through direct inhibition of specific penicillin-binding proteins in susceptible bacteria . It also promotes p27 expression and inhibits cell proliferation by reducing Skp2, which is a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .
Temporal Effects in Laboratory Settings
The effects of Ceftazidime dihydrochloride over time in laboratory settings have been observed in various studies. For instance, it has been found that ceftazidime dihydrochloride can induce time-dependent perturbations in the metabolome and transcriptome of bacteria, mainly at 6 hours, with minimal effects at 1 and 3 hours .
Dosage Effects in Animal Models
Animal models have supported both dose selection and initial FDA approval for ceftazidime dihydrochloride . The effects of the product vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ceftazidime dihydrochloride is involved in several metabolic pathways. It substantially inhibits central carbon metabolism, such as the pentose phosphate pathway and tricarboxylic acid cycle .
Transport and Distribution
Ceftazidime dihydrochloride is primarily eliminated through renal clearance, making it distributed widely within cells and tissues . It is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with .
Subcellular Localization
It is known that ceftazidime dihydrochloride can permeate the outer membrane of Gram-negative bacteria to reach the periplasmic target or additionally pass the inner membrane to reach the cytoplasmic target .
准备方法
Synthetic Routes and Reaction Conditions
Ceftazidime dihydrochloride is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acidThe final product is obtained by hydrolyzing the intermediate compound and converting it into its dihydrochloride salt .
Industrial Production Methods
Industrial production of ceftazidime dihydrochloride typically involves continuous preparation methods to ensure high yield and purity. The process includes the preparation of ceftazidime dihydrochloride solution, followed by purification and crystallization steps to obtain the final product .
化学反应分析
Types of Reactions
Ceftazidime dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert ceftazidime dihydrochloride into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ceftazidime, such as sulfoxides, sulfones, and substituted beta-lactam compounds .
相似化合物的比较
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive bacteria.
Aztreonam: A monobactam antibiotic with a similar spectrum of activity against Gram-negative bacteria
Uniqueness
Ceftazidime dihydrochloride is unique due to its high efficacy against Pseudomonas aeruginosa and its resistance to many beta-lactamases. This makes it a valuable option for treating severe and resistant bacterial infections .
属性
CAS 编号 |
73547-70-3 |
|---|---|
分子式 |
C22H24Cl2N6O7S2 |
分子量 |
619.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1 |
InChI 键 |
JLZLIGALAZXURA-YSPNNJRLSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
手性 SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
规范 SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







